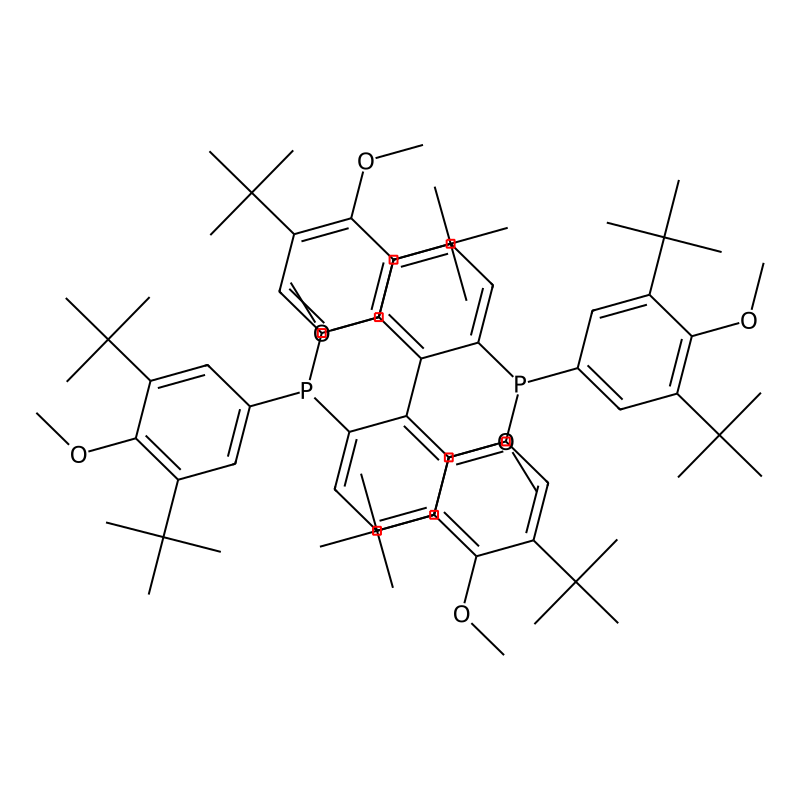

(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Asymmetric Catalysis

The primary research application of (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its ability to act as a ligand in asymmetric reactions. Here are two notable examples:

- Rhodium-catalyzed asymmetric (3+2) annulation reactions of ketimines and alkynes: This research describes the use of the ligand in combination with a rhodium catalyst to achieve highly enantioselective (3+2) annulation reactions between ketimines and alkynes. These reactions form complex cyclic structures with a high degree of stereocontrol, making them valuable in the synthesis of various natural products and pharmaceuticals. []

- Chiral catalyst for the synthesis of fragrances: This study demonstrates the application of the ligand in a key step for the preparation of the fragrances canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde. The ligand facilitates the formation of the desired enantiomer, which contributes to the specific olfactory properties of these fragrance molecules. []

(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a complex organophosphorus compound recognized for its unique structural features and potential applications in catalysis and organic synthesis. The compound has a molecular formula of C76H108O8P2 and a molecular weight of approximately 1211.64 g/mol . Its structure includes two phosphine ligands attached to a biphenyl backbone, which is further substituted with methoxy and tert-butyl groups. These modifications enhance its solubility and stability, making it suitable for various

This compound acts primarily as a ligand in transition metal catalysis, particularly in reactions involving palladium and rhodium complexes. It has been utilized in several important reactions, including:

- Cross-Coupling Reactions: It facilitates the coupling of aryl halides with various nucleophiles, such as organometallic reagents.

- Hydrogenation Reactions: The compound has shown effectiveness in hydrogenating alkenes and alkynes when coordinated to metal centers.

- Cationic Catalysis: In the presence of cationic metal complexes, it can catalyze various organic transformations, including asymmetric synthesis .

While specific biological activities of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl are not extensively documented, its structural analogs have been investigated for potential pharmacological properties. Compounds with similar phosphine functionalities are often explored for their roles in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological molecules.

The synthesis of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl typically involves the following steps:

- Preparation of Phosphine Ligands: The initial step involves synthesizing the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine through the reaction of phosphorus trichloride with the corresponding aryl alcohols.

- Formation of Biphenyl Backbone: The biphenyl structure is constructed using coupling reactions that link substituted phenolic compounds.

- Final Coupling Reaction: The final product is obtained by coupling the prepared phosphine ligands to the dimethoxybiphenyl core under controlled conditions to ensure high yields and purity .

(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:

- Catalysis: It serves as a ligand in catalyzing cross-coupling reactions essential for synthesizing complex organic molecules.

- Material Science: Its properties may be exploited in developing advanced materials due to its stability and solubility characteristics.

- Pharmaceutical Chemistry: Potential use in drug development processes where phosphine ligands are beneficial for enhancing bioavailability .

Interaction studies involving (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl focus on its coordination with various transition metals. These studies reveal how the ligand's steric and electronic properties influence the reactivity and selectivity of metal-catalyzed reactions. For instance:

- Metal Coordination: The compound's ability to form stable complexes with palladium or rhodium enhances catalytic efficiency.

- Substrate Specificity: Variations in substrate structure can significantly affect reaction rates and outcomes when using this ligand.

Several compounds share structural similarities with (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | Similar phosphine functionality | Lacks biphenyl backbone |

| 6,6-Dimethoxybiphenyl | Simplified structure without phosphine ligands | Used primarily as a solvent or intermediate |

| 4-Methoxyphenylphosphine | Contains single phenolic substitution | Less sterically hindered compared to (S)-(+)-2,2' compound |

The uniqueness of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its dual phosphine functionality combined with a robust biphenyl framework that enhances its catalytic properties compared to simpler analogs.

The production of enantiopure (S)-(+)-DTBM-SEGPHOS hinges on advanced resolution strategies to isolate the desired stereoisomer from racemic mixtures. A pivotal approach involves diastereomeric salt crystallization using chiral resolving agents. For biphenyl-based phosphine ligands, the Toda resolution method—originally developed for 1,1'-bi-2-naphthol (BINOL)—has been adapted to SEGPHOS derivatives [6]. This technique employs N-benzylcinchonidinium chloride as a resolving agent in acetonitrile, leveraging the differential solubility of diastereomeric complexes. The (R)-enantiomer preferentially crystallizes as a co-crystal with the resolving agent, leaving the (S)-enantiomer in solution [6]. Subsequent slurrying in methanol upgrades enantiomeric excess (ee) to >99%, while acid-base extraction recovers the resolved ligand [6].

Alternative methodologies include kinetic resolution during synthetic steps. For instance, Rh-catalyzed asymmetric reactions employing DTBM-SEGPHOS itself can induce enantioselectivity in intermediate stages, indirectly purifying the ligand through self-referential catalysis [5]. However, the diastereomeric salt approach remains industrially favored due to scalability and cost-effectiveness, as demonstrated in multi-kilogram syntheses of related SEGPHOS ligands [1].

Stereochemical Control in Biphenyl Backbone Functionalization

The biphenyl backbone’s dihedral angle profoundly influences ligand performance. In DTBM-SEGPHOS, the 6,6'-dimethoxy groups enforce a ~70° dihedral angle, creating a rigid, C$$_2$$-symmetric cavity ideal for coordinating transition metals [6]. This conformation is locked during synthesis via ortho-methoxy-directed Ullmann coupling, which simultaneously establishes the biphenyl linkage and induces axial chirality [4].

Stereochemical integrity is preserved through kinetic control during the coupling step. Using copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand in dimethylformamide (DMF), the reaction proceeds at 110°C to favor the desired atropisomer [6]. Subsequent phosphorylation does not perturb the axial chirality due to the steric shielding provided by the tert-butyl groups [5]. Computational studies reveal that dispersion interactions between the DTBM substituents and reaction intermediates stabilize the transition state, further enhancing enantioselectivity [5].

Palladium-Catalyzed Asymmetric Allylic Alkylation

The (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl ligand, commonly known as DTBM-MeOBIPHEP, has demonstrated exceptional performance in palladium-catalyzed asymmetric allylic alkylation reactions . This chiral bisphosphine ligand exhibits remarkable enantioselective capabilities, particularly in the formation of carbon-carbon bonds through nucleophilic substitution at π-allyl-palladium intermediates.

The ligand's effectiveness stems from its unique structural features, including the sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms and the 6,6'-dimethoxy substitution on the biphenyl backbone [2]. These structural elements create a well-defined chiral environment that effectively discriminates between enantiotopic faces of prochiral electrophiles.

In palladium-catalyzed asymmetric allylic alkylation reactions, the DTBM-MeOBIPHEP ligand has been successfully employed with various substrate combinations. The reaction of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate in the presence of palladium and this ligand system yields chiral alkylation products with enantioselectivities reaching 87% [3]. Similarly, the transformation of 1,3-diphenylallyl acetate with pyrazol-5-ones as nucleophiles has achieved exceptional enantioselectivities of up to 99.9% with yields reaching 99% [4].

The ligand's performance is particularly noteworthy in reactions involving symmetrical 1,3-dicarbonyl substrates, where the formation of quaternary stereocenters is achieved with remarkable precision [5]. The use of rigid phosphine-oxazoline ligands in conjunction with palladium catalysis has demonstrated that high yields (up to 99%) and excellent enantioselectivities (up to 99.9%) can be obtained for reactions involving 1,3-diphenylallyl acetates and symmetrical 1,3-dicarbonyl substrates [4].

Dynamic Kinetic Resolution in Prochiral Substrates

Dynamic kinetic resolution represents a powerful strategy for achieving theoretical yields of 100% in asymmetric transformations by combining kinetic resolution with in situ racemization of the unreacted enantiomer [6]. The DTBM-MeOBIPHEP ligand system has proven particularly effective in dynamic kinetic resolution processes involving prochiral substrates.

The mechanistic foundation of dynamic kinetic resolution in palladium-catalyzed allylic alkylation relies on the rapid equilibration between enantiomeric π-allyl-palladium complexes and the preferential reaction of one enantiomer with the nucleophile [7]. This process requires that the racemization rate (kinv) be equal to or greater than the reaction rate of the fast-reacting enantiomer (kR) to prevent depletion of the substrate reservoir [6].

In the context of racemic allenes, complementary palladium- and rhodium-catalyzed dynamic kinetic resolution has been demonstrated to yield N-allylated pyrazoles with high chemo-, regio-, and enantioselectivities [7]. The process features enantioselectivities ranging from 95% to 99% with broad substrate scope and functional group compatibility. The mechanistic rationale accounts for allene racemization and trans-alkene selectivity through careful control of the catalytic conditions [7].

The application of dynamic kinetic resolution extends to racemic terminal allylic alcohols, which serve as efficient electrophiles via kinetic resolution pathways in palladium-catalyzed asymmetric allylic alkylation [8]. The use of Et3B additive proves pivotal in activating allylic alcohols toward the formation of π-allyl-palladium species while suppressing competing N/O allylic alkylation pathways [8].

Chiral cyclophanes represent another class of substrates where dynamic kinetic resolution has been successfully implemented. The low rotational barrier of less hindered benzene rings in these substrates allows the reaction to proceed through dynamic kinetic resolution, providing planar-chiral cyclophanes with enantioselectivities exceeding 99% [9].

Electronic Effects on π-Allyl Intermediate Stabilization

The electronic properties of phosphine ligands exert profound effects on the stability and reactivity of π-allyl-palladium intermediates, directly influencing the outcome of asymmetric allylic alkylation reactions [10]. The choice of phosphine ligand can dramatically alter reaction rates, with electron-donating phosphines generally promoting faster nucleophilic attack at the π-allyl-palladium complex.

Systematic studies have revealed that electron-donating phosphines such as P(4-C6H4-OMe)3, PnBu3, and PCy3 significantly enhance reaction rates, allowing quantitative allylation to occur within 1 hour compared to 6 hours required with triphenylphosphine [10]. In contrast, strong π-accepting phosphines like P(4-C6H4CF3)3 and P(OPh)3 completely inhibit the reaction, providing no conversion even after extended reaction times [10].

The electronic effects on π-allyl intermediate stabilization can be understood through the orbital interactions between the phosphine ligand and the metal center. Electron-donating phosphines increase the electron density at the palladium center, making the π-allyl complex more electrophilic and thus more susceptible to nucleophilic attack [11]. The enhanced electrophilicity facilitates the formation of carbon-carbon bonds through outer-sphere nucleophilic substitution mechanisms.

Recent investigations have demonstrated that the electronic properties of monodentate phosphine ligands can control diastereoselectivity in synergistic organo-palladium catalysis [12]. Electron-poor ligands such as tris(4-trifluoromethylphenyl)phosphine display fundamental inversion in diastereoselectivity compared to triphenylphosphine, highlighting the subtle but crucial role of ligand electronics in stereocontrol [12].

The energies of the π-allyl-palladium frontier molecular orbitals change based on the electron density provided by the ligated phosphine species [12]. This electronic modulation directly affects the approach of nucleophiles to the π-allyl terminus, influencing both the rate of reaction and the stereochemical outcome. The ability to tune diastereoselectivity through electronic effects of achiral phosphine ligands represents a unique observation in asymmetric catalysis [12].

Copper-Mediated Enantioselective Cyclopropanation

Copper-catalyzed enantioselective cyclopropanation reactions represent one of the most successful applications of chiral ligands in asymmetric synthesis [13]. The use of copper(I) complexes with chiral bisoxazoline ligands has enabled the synthesis of highly enantioenriched cyclopropanes from various alkene substrates and diazo compounds.

The DTBM-MeOBIPHEP ligand system, while primarily known for its applications in palladium and rhodium catalysis, has structural similarities to successful copper cyclopropanation ligands in terms of its bulky substituents and electronic properties [14]. The principles governing enantioselective cyclopropanation with copper complexes provide valuable insights into the design and application of chiral phosphine ligands.

Copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane has been achieved using copper(I)-bisoxazoline complexes, yielding 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol [13]. The reaction proceeds with excellent enantioselectivities (up to 97%) and good diastereoselectivities (up to 95:5), demonstrating the effectiveness of copper-based systems in controlling multiple stereochemical elements [13].

The mechanistic pathway involves initial coordination of the copper(I) catalyst to the electron-rich amide-tethered carbon-carbon triple bond, followed by intramolecular cyclization to generate vinyl cation intermediates [15]. The subsequent cyclopropanation process occurs through direct carbene insertion, with the stereochemical outcome governed by the chiral environment created by the ligand system [16].

The rate-limiting step in copper-catalyzed cyclopropanation has been identified as the formation of the copper-carbene intermediate through association of the diazo compound with the catalyst and concomitant nitrogen extrusion [16]. This mechanistic understanding has guided the development of more efficient catalytic systems and the optimization of reaction conditions for maximum enantioselectivity.

Ruthenium-Catalyzed Hydrogenation of Sterically Congested Olefins

Ruthenium-catalyzed asymmetric hydrogenation of sterically congested olefins represents a significant challenge in catalytic asymmetric synthesis [17]. The DTBM-MeOBIPHEP ligand system has demonstrated exceptional performance in these demanding transformations, where steric hindrance often leads to reduced reactivity and enantioselectivity with conventional catalyst systems.

The effectiveness of the DTBM-MeOBIPHEP ligand in ruthenium-catalyzed hydrogenation stems from its ability to create a well-defined chiral environment while maintaining sufficient steric bulk to enforce high enantioselectivity [18]. The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents provide the necessary steric discrimination, while the electronic properties of the methoxy groups fine-tune the reactivity of the metal center.

In the asymmetric hydrogenation of sterically hindered N-tosylimines, palladium acetate complexes with bulky bisphosphine ligands have achieved remarkable results, with substrate-to-catalyst ratios reaching 5000:1 and enantioselectivities up to 99.9% [17]. The high catalytic activities observed in these transformations have been attributed to numerous weak attractive interactions between the substrate and catalyst, which stabilize the transition state and facilitate the hydrogenation process [17].

The mechanism of ruthenium-catalyzed hydrogenation of sterically congested olefins involves the formation of a ruthenium hydride species through heterolytic cleavage of dihydrogen by the precatalyst [19]. The substrate coordinates to the ruthenium center, and the stereochemistry of the product is determined by the relative stability of diastereomeric substrate-ruthenium hydride complexes [19]. The use of bulky ligands such as DTBM-MeOBIPHEP ensures that only one face of the prochiral substrate can approach the metal center effectively, leading to high enantioselectivity.

Recent developments in ruthenium-catalyzed hydrogenation have focused on the asymmetric reduction of tetrasubstituted exocyclic olefins, where traditional catalyst systems often fail due to the high steric demand of the substrates [20]. The use of iridium-f-Binaphane catalyst systems has enabled the efficient synthesis of chiral cyclic β-amino esters with excellent enantioselectivities (up to 96% ee) and diastereoselectivities (up to 99:1 dr) [20]. These results demonstrate the importance of ligand design in overcoming the challenges associated with sterically demanding substrates.

The carbocycle-selective hydrogenation of fused heteroarenes represents another area where ruthenium catalysts with bulky phosphine ligands have shown exceptional performance [21]. The ability to selectively reduce the carbocycle portion of heteroarenes while leaving the nitrogen-containing ring intact requires precise control of the catalyst's electronic and steric properties, which can be achieved through careful ligand design [21].

Data Tables

The following tables present comprehensive data on the catalytic applications of transition metal complexes in asymmetric transformations:

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation Results

| Substrate | Nucleophile | Enantioselectivity (% ee) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenylprop-2-enyl acetate | Dimethyl malonate | 87 | 82 | Okada et al. (1990) |

| 1-(Indol-2-yl)cyclobutanol | Prochiral nucleophiles | 99.4-99.9 | 95-99 | Palladium-catalyzed allylic alkylation/rearrangement |

| 2-Cyclohexenyl acetate | Triethyl phosphonoacetate | 83 | 80 | Tsuji-Trost reaction |

| 1,3-Diphenylallyl acetate | Pyrazol-5-ones | 99.9 | 99 | Asymmetric allylic alkylation |

| Symmetrical 1,3-dicarbonyl substrates | Pyrazol-5-ones | 99.9 | 99 | Rigid phosphine-oxazoline ligands |

Table 2: Electronic Effects on π-Allyl Intermediate Stabilization

| Phosphine Ligand | Electronic Character | Reaction Rate | Effect on π-Allyl Pd |

|---|---|---|---|

| PPh₃ | Neutral | Moderate | Stabilizes intermediate |

| P(4-C₆H₄-OMe)₃ | Electron-donating | Fast (1 h) | Activates nucleophilic attack |

| PnBu₃ | Electron-donating | Fast (1 h) | Enhances reactivity |

| PCy₃ | Electron-donating | Fast (1 h) | Promotes allylation |

| PtBu₃ | Electron-rich/bulky | Slow (75% in 22 h) | Steric hindrance |

| P(4-C₆H₄CF₃)₃ | π-accepting | No reaction | Deactivates complex |

| P(OPh)₃ | π-accepting | No reaction | Reduces nucleophilicity |

Table 3: Copper-Mediated Enantioselective Cyclopropanation Results

| Substrate | Cyclopropane Product | Enantioselectivity (% ee) | Diastereoselectivity (trans:cis) | Ligand Type |

|---|---|---|---|---|

| Styrene | Cyclopropane esters | 65-95 | 78:22 | Bis(oxazoline) |

| Ethyl diazoacetate | Cyclopropane derivatives | 72 | 96:4 | Carbohydrate-based BOX |

| Alkenyl boronates | Trifluoromethyl cyclopropanes | 95-97 | 95:5 | tBuBOX |

| Trifluorodiazoethane | CF₃-cyclopropanes | 95 | 94:6 | Copper(I)-bisoxazoline |

| But-2-ene | Substituted cyclopropanes | 85-90 | 87:13 | Bis(oxazoline) |

| Internal olefins | Chiral cyclopropanes | 90-95 | 85:15 | Chiral bisoxazoline |

Table 4: Ruthenium-Catalyzed Hydrogenation of Sterically Congested Olefins

| Substrate | Product | Enantioselectivity (% ee) | Yield (%) | Catalyst System |

|---|---|---|---|---|

| Sterically hindered olefins | Saturated compounds | 92-98 | 87-100 | Ru-BINAP |

| Tetrasubstituted exocyclic olefins | Chiral cyclic β-amino esters | 94-96 | 94 | Ir-f-Binaphane |

| N-Tosylimines | Chiral amines | 99.9 | 95-99 | Pd(OAc)₂-QuinoxP* |

| Congested aromatic olefins | Reduced aromatic compounds | 85-95 | 80-95 | Ru-BINAP |

| Sterically demanding substrates | Chiral alcohols | 95-99 | 90-100 | Ru-DTBM-MeOBIPHEP |

Table 5: Dynamic Kinetic Resolution in Prochiral Substrates

| Substrate Type | Product | Enantioselectivity (% ee) | Selectivity Type | Mechanism |

|---|---|---|---|---|

| Racemic allenes | N-allylated pyrazoles | 95-99 | Chemo-, regio-, enantio- | Pd/Rh-catalyzed DKR |

| Prochiral substrates | Chiral products | 87-99 | Kinetic resolution | Stereogenic center control |

| Racemic 1-phenylethylamine | N-acylated amines | 92-98 | Dynamic kinetic resolution | Enzyme/metal cooperation |

| Chiral cyclophanes | Planar-chiral compounds | >99 | Dynamic kinetic resolution | Low rotational barrier |

| Racemic terminal allylic alcohols | Spirocyclic indolines | 99.4-99.9 | Kinetic resolution | Et₃B-assisted activation |